

# Application Notes and Protocols for Phenamil in vitro ENaC Inhibition Assay

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## Compound of Interest

Compound Name: Phenamil

Cat. No.: B1679778

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## Introduction

The Epithelial Sodium Channel (ENaC) is a crucial regulator of sodium and fluid balance across epithelial tissues, including those in the lungs, kidneys, and colon.<sup>[1][2]</sup> Its hyperactivity is implicated in pathologies such as cystic fibrosis and hypertension, making it a significant therapeutic target.<sup>[1][3]</sup> **Phenamil**, an analog of amiloride, is a potent and less reversible blocker of ENaC.<sup>[4]</sup> These application notes provide detailed protocols for assessing the in vitro inhibitory activity of **phenamil** on ENaC using two common electrophysiological techniques: the Ussing chamber for measuring ion transport across epithelial cell monolayers and the whole-cell patch clamp for directly measuring ion channel currents.

## Quantitative Data Summary

The inhibitory potency of **phenamil** against ENaC is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>). The following table summarizes reported IC<sub>50</sub> values for **phenamil** and related ENaC inhibitors.

Compound	IC50 (nM)	Cell Type/System	Assay Conditions/Technique	Reference
Phenamil	400	Not Specified	Not Specified	
Phenamil	75	Human Bronchial Epithelia	Short-Circuit Current	
Phenamil	116	Ovine Bronchial Epithelia	Short-Circuit Current	
Phenamil	200	Tg737° rpk CD PC monolayers	Not Specified	
Amiloride	776	Not Specified	Not Specified	
Benzamil	50	Tg737° rpk CD PC monolayers	Transepithelial Voltage	

## Experimental Protocols

### Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber technique allows for the measurement of short-circuit current ( $I_{sc}$ ), a direct measure of net ion transport, across an epithelial monolayer. This protocol is adapted for assessing **phenamil**'s effect on ENaC-mediated sodium absorption.

#### Cell Culture:

- **Cell Lines:** Human bronchial epithelial cells (NCI-H441) or mouse renal collecting duct cells (M1) are suitable for these assays. Primary human bronchial epithelial cells (HBEC) cultured at an air-liquid interface (ALI) provide a more physiologically relevant model.
- **Culture Conditions:** Cells should be cultured on permeable supports (e.g., Transwell®) until a confluent and electrically tight monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).

#### Protocol:

- **Chamber Setup:** Mount the permeable supports containing the cell monolayers in modified Ussing chambers.
- **Solution Preparation:** Fill both the apical and basolateral chambers with a pre-warmed (37°C) and carbonated (95% O<sub>2</sub>, 5% CO<sub>2</sub>) Krebs-Ringer bicarbonate solution.
- **Equilibration:** Allow the system to equilibrate until a stable baseline I<sub>sc</sub> is achieved.
- **Phenamil Addition:** Prepare a stock solution of **phenamil** methanesulfonate in an appropriate solvent (e.g., DMSO or water). Add cumulative concentrations of **phenamil** to the apical chamber.
- **Data Recording:** Continuously measure the I<sub>sc</sub>. The inhibition of ENaC will result in a decrease in the amiloride-sensitive I<sub>sc</sub>.
- **Maximal Inhibition:** At the end of the experiment, add a saturating concentration of a known ENaC blocker like benzamil (e.g., 10 µM) to the apical side to determine the maximal ENaC-mediated current.
- **Data Analysis:** Normalize the **phenamil**-induced change in I<sub>sc</sub> to the maximal amiloride-sensitive current. Plot the normalized current against the **phenamil** concentration to determine the IC<sub>50</sub> value.

## Whole-Cell Patch Clamp Assay for ENaC Inhibition

Whole-cell patch clamp allows for the direct measurement of ionic currents through ENaC channels in the membrane of a single cell. This provides a more direct assessment of channel inhibition.

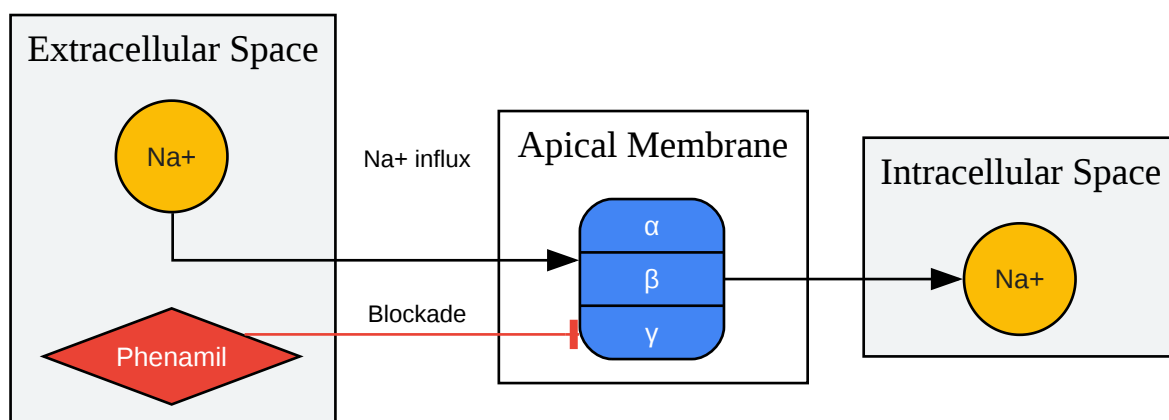
### Cell Preparation:

- **Cell Lines:** HEK293 cells stably transfected with human  $\alpha$ ,  $\beta$ , and  $\gamma$  ENaC subunits are commonly used. Chinese Hamster Ovary (CHO) cells are also a suitable expression system.
- **Plating:** Seed cells onto glass coverslips for recording.

### Protocol:

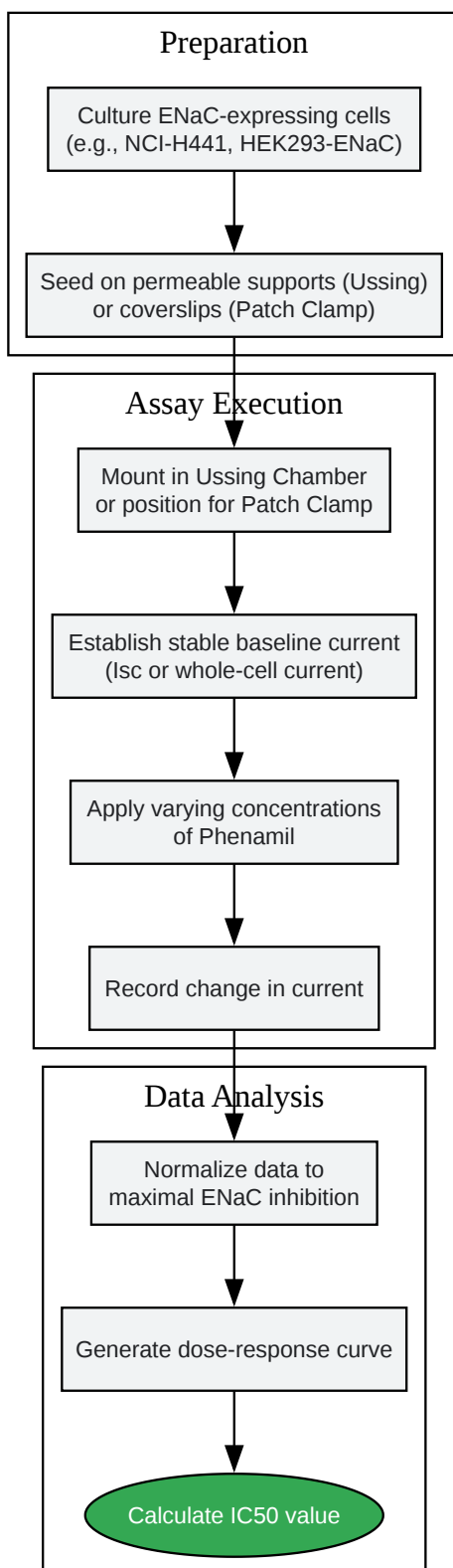
- Pipette and Solutions:
  - Pipette Solution (Intracellular): Should contain a high concentration of an appropriate salt (e.g., CsCl) to isolate sodium currents and include EGTA to chelate intracellular calcium. A typical solution may contain (in mM): 120 CsCl, 5 NaCl, 2 MgCl<sub>2</sub>, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP, adjusted to pH 7.4.
  - Bath Solution (Extracellular): A standard bath solution would be (in mM): 150 NaCl, 1 CaCl<sub>2</sub>, 2 MgCl<sub>2</sub>, and 10 HEPES, adjusted to pH 7.4.
- Recording:
  - Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential of -60 mV.
- **Phenamil** Application:
  - Establish a stable baseline ENaC current.
  - Perfuse the cell with the bath solution containing varying concentrations of **phenamil**.
- Data Acquisition: Record the inward sodium current. The amiloride-sensitive current is defined as the difference in current in the absence and presence of a saturating concentration of amiloride or another potent ENaC blocker.
- Data Analysis: Measure the reduction in the inward current at each **phenamil** concentration. Plot the percentage of inhibition against the **phenamil** concentration to calculate the IC<sub>50</sub>.

## Visualizations



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Caption: ENaC signaling pathway and inhibition by **phenamil**.



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Caption: Experimental workflow for ENaC inhibition assay.

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## References

- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule activator S3969 stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's  $\beta$ -subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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